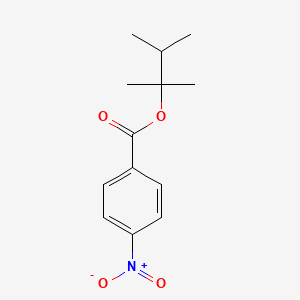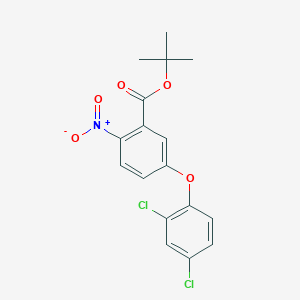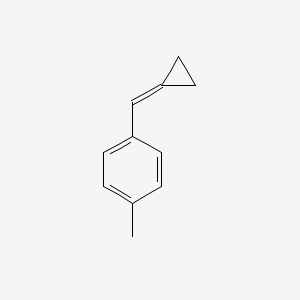
1-(Cyclopropylidenemethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylidenemethyl)-4-methylbenzene, also known as cyclopropylidenemethylbenzene, is an organic compound with the molecular formula C10H10. It is a colorless liquid with a characteristic odor and is highly volatile. This compound belongs to the cycloalkene family and is structurally similar to cyclopentadiene, with a cyclopropylmethyl group attached to the carbon-carbon double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Cyclopropylidenemethyl)-4-methylbenzene can be synthesized via the reaction of cyclopropylcarbinol with formaldehyde in the presence of a Lewis acid catalyst. The resulting product is then dehydrated to form the desired compound. Another method involves the reaction of cyclopropylcarbinol with acetylene in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylidenemethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclopropylmethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Cyclopropylidenemethyl ketone or cyclopropylidenemethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(Cyclopropylidenemethyl)-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylidenemethyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the cyclopropylidene group, which can undergo ring-opening reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylidenemethylbenzene: Structurally similar but with different substituents.
Cyclopentadiene: Similar cycloalkene structure but with a five-membered ring.
Benzylidenecyclopropane: Similar structure with a benzylidene group instead of a cyclopropylidene group.
Uniqueness
1-(Cyclopropylidenemethyl)-4-methylbenzene is unique due to its specific cyclopropylidene group attached to the benzene ring, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
55088-80-7 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(cyclopropylidenemethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-2-4-10(5-3-9)8-11-6-7-11/h2-5,8H,6-7H2,1H3 |
Clé InChI |
NGPXSZNXZRTGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
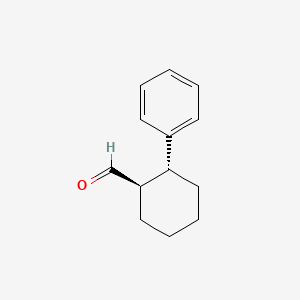
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
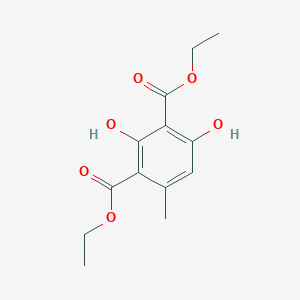
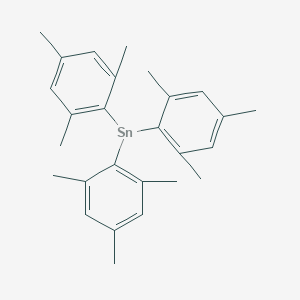
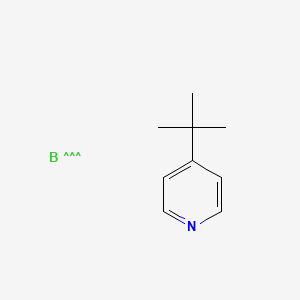
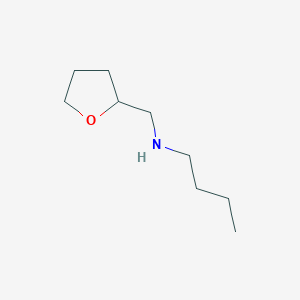
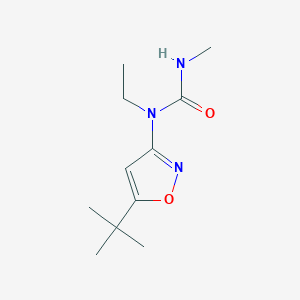
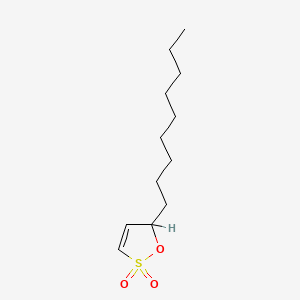
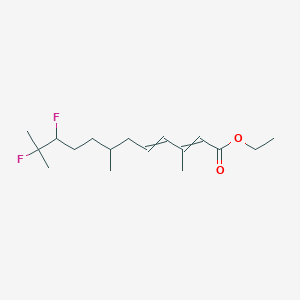
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
